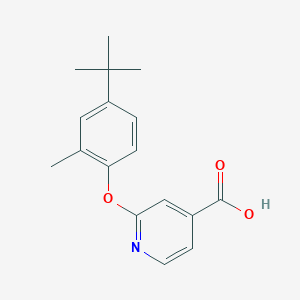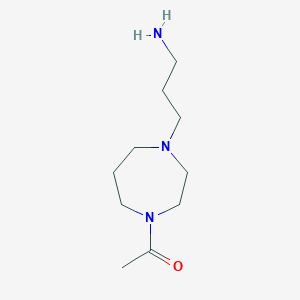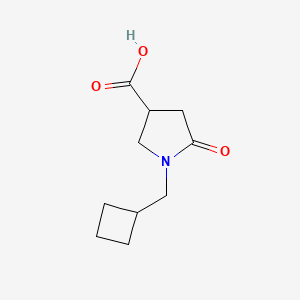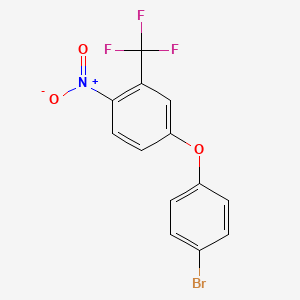
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene
Descripción general
Descripción
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene, also known as 4-Bromo-1-nitro-2-(trifluoromethyl)benzene, is an organic compound belonging to the class of nitroaromatics. It is a colorless solid that is soluble in organic solvents. The compound is of interest due to its potential use as an intermediate in the synthesis of other compounds and its potential applications in scientific research.
Mecanismo De Acción
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene is a nitroaromatic compound and its mechanism of action is similar to other nitroaromatics. It is thought to act as an electron-withdrawing group, stabilizing the charged species formed upon reaction with a nucleophile.
Biochemical and Physiological Effects
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene is not known to have any direct biochemical or physiological effects. However, due to its potential use as an intermediate in the synthesis of other compounds, it is possible that the compounds synthesized from it may have biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it should be noted that the compound is toxic and should be handled with care.
Direcciones Futuras
The potential applications of 4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene are numerous and include its use as an intermediate in the synthesis of other compounds, its use in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry, and its use in the synthesis of organometallic compounds which can be used as catalysts in organic synthesis. Additionally, further research could be conducted to explore the compound's potential applications in other fields, such as in the development of new materials or in the manufacture of pharmaceuticals.
Aplicaciones Científicas De Investigación
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene has been used as an intermediate in the synthesis of other compounds and can be used in scientific research in various fields. For example, it has been used in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. It has also been used in the synthesis of organometallic compounds which can be used as catalysts in organic synthesis.
Propiedades
IUPAC Name |
4-(4-bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3NO3/c14-8-1-3-9(4-2-8)21-10-5-6-12(18(19)20)11(7-10)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBKBGZOPROTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



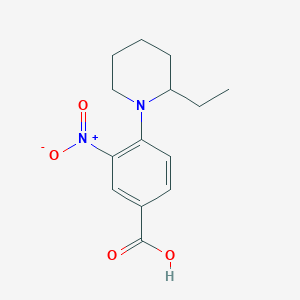

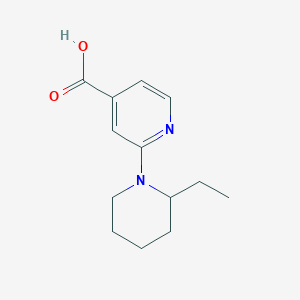

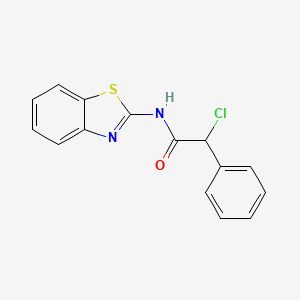
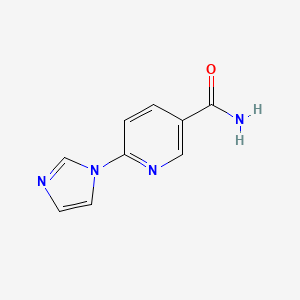
![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)
